molecular formula C6H10ClN3O2 B1379328 (3-Amino-4-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride CAS No. 1431964-50-9

(3-Amino-4-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride

Cat. No.: B1379328
CAS No.: 1431964-50-9
M. Wt: 191.61 g/mol
InChI Key: FWJKHZFTMWQBQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(3-Amino-4-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride” is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It is slightly soluble in water .


Synthesis Analysis

The synthesis of pyrazole derivatives, which include “this compound”, is a topic of interest in many studies . For instance, Amini et al. synthesized N3-(substituted phenyl)-N5-(substituted phenyl)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1, 4-dihydropyridine-3,5-dicarboxamide .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various techniques such as FTIR and 1H NMR . The compound is part of the pyrazole class of compounds, which are known for their diverse pharmacological effects .


Chemical Reactions Analysis

The chemical reactions involving “this compound” can be complex and varied. For instance, it can be involved in the synthesis of aminothiazoles .


Physical and Chemical Properties Analysis

“this compound” has a boiling point of 799.1±60.0 °C, a density of 1.40±0.1 g/cm3, and is slightly soluble in water .

Scientific Research Applications

Regioselective Synthesis and Bromination

The compound's derivatives are used in regioselective synthesis and bromination processes. For instance, Martins et al. (2009) discussed the reaction of 3-amino-5-methyl-1H-pyrazole with 1,1,1-trichloro-4-alkoxy-3-alken-2-ones and β-dimethylaminovinyl ketones in acetic acid, producing halomethylated pyrazolo[1,5-a]pyrimidines and aryl[heteroaryl]pyrazolo[1,5-a]pyrimidines, respectively. This showcases the role of pyrazole derivatives in facilitating regioselective synthesis of complex heterocyclic compounds (Martins et al., 2009).

Cyclisation Reactions

Smyth et al. (2007) demonstrated the cyclisation of 2-(5-amino-4-carbamoyl-1-methyl-1H-pyrazol-3-yl)acetic acid with formyl and acetyl electrophiles, revealing the sensitivity of cyclisation outcomes to reagents and acidity, leading to the formation of interesting bicyclic heterocycles. This highlights the compound's utility in synthesizing bicyclic structures with varied substitution patterns (Smyth et al., 2007).

Coordination Chemistry

The derivatives of pyrazole-acetic acid have been utilized in coordination chemistry, as described by Hadda et al. (2007), where novel ligand pyrazole derivatives were synthesized and used to study their coordination with cobalt(II) or copper(II), exhibiting selective coordination properties. This research underscores the potential of these compounds in developing new materials and catalysts (Hadda et al., 2007).

Synthesis of Arylpropanoic Acids

Xiao et al. (2011) described a one-pot, four-component condensation process involving 3-amino-5-methyl-1H-pyrazol-4-yl derivatives to synthesize 3-arylpropanoic acid derivatives. This method is noted for its excellent yields, short reaction times, simple workup, and minimal environmental impact, showcasing the compound's role in efficient and green chemistry applications (Xiao et al., 2011).

Safety and Hazards

The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 according to hazard statements . It should be stored away from air in a cool place, and kept in a tightly closed container in a dry and well-ventilated place .

Future Directions

The future directions for the study and application of “(3-Amino-4-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride” could involve further exploration of its pharmacological effects, as well as its potential uses in the development of new drugs . Its role in the synthesis of other compounds could also be a subject of future research .

Properties

IUPAC Name

2-(3-amino-4-methylpyrazol-1-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2.ClH/c1-4-2-9(3-5(10)11)8-6(4)7;/h2H,3H2,1H3,(H2,7,8)(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWJKHZFTMWQBQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1N)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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